molecular formula C9H11Br2N B1280901 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide CAS No. 321352-52-7

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

Cat. No. B1280901
M. Wt: 293 g/mol
InChI Key: WVNGAALXGMXZJI-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (5-Bromo-2,3-dihydro-1H-inden-2-amine HBr) is an organic compound with a molecular formula of C9H10Br2N. It is a white, crystalline solid that is soluble in water and polar organic solvents. 5-Bromo-2,3-dihydro-1H-inden-2-amine HBr is widely used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Biogenic Amines and Food Safety

Biogenic amines, including compounds structurally similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, play significant roles in food safety and quality. These non-volatile amines, formed by decarboxylation of amino acids, are crucial in determining the safety and quality of fish products. Histamine, cadaverine, and putrescine are particularly significant, with histamine associated with scombroid food poisoning. Understanding the relationships between these amines can explain the mechanism of such poisoning and assure the safety of fish products (Bulushi et al., 2009).

Advanced Oxidation Processes for Hazardous Compound Degradation

The degradation of nitrogen-containing compounds, such as amines, is challenging due to their resistance to conventional processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the overall treatment schemes for water and wastewater. These processes are particularly crucial for treating contaminants at low concentrations, which is relevant for compounds structurally related to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (Bhat & Gogate, 2021).

Chemically Reactive Surfaces for Biomolecule Immobilization

The fabrication of chemically reactive surfaces, such as those containing amine groups similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, is crucial for the covalent immobilization of biomolecules. These surfaces have wide applications in bio-interface applications, including cell colonization and the attachment of biologically active molecules. The aging of such surfaces, leading to the disappearance of amine groups, is a significant consideration in their application (Siow et al., 2006).

Serotonin Receptors and Psychiatric Disorders

The role of serotonin (5-HT) and its receptors, which could be structurally related to compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, is critical in understanding psychiatric disorders and the mechanism of action of mood stabilizers. The diversity of 5-HT receptors allows for a wide range of effects in the nervous system, contributing to the complexity of mood disorders and their treatment (Peroutka, 1994).

CO2 Capture by Aqueous Amines

Computational modeling and simulation studies focus on the interaction between carbon dioxide and aqueous amines, which are structurally similar to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide. These studies are crucial for understanding the mechanisms of CO2 capture and the design of more efficient agents for environmental management. The focus on high-level quantum chemical methods provides insights into the reactions and potential improvements in carbon capture technologies (Yang et al., 2017).

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNGAALXGMXZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479855
Record name 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

CAS RN

321352-52-7
Record name 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-2,3-dihydro-1H-indene hydrochloride salt (10.0 g, 58.9 mmol) in water (50 mL) was warmed to 60° C. Next, bromine was added dropwise (3.50 mL, 67.9 mmol) over a 50 min period. Stirred for 1 hour, cooled to RT, stirred 1 hour, treated with 5 mL of 48% HBr (aq) and filtered. The residue was dried in a vacuum oven overnight (40° C.) to give 2-amino-5-bromo-2,3-dihydro-1H-indene hydrobromide salt (14.5 g, 84% yield) as a single isomer: 1H NMR (600 MHz, DMSO-d6) δ 8.08 (br s, 3H), 7.47 (s, 1H), 7.35 (dd, J=7.9, 0.9 Hz, 1H), 7.21 (d, J=7.9 Hz, 1H), 3.97 (br s, 1H), 3.18-3.26 (m, 2H), 2.85-2.94 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
594 mL
Type
solvent
Reaction Step One

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